5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Overview
Description
The compound “5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Mitochondrial Biogenesis and Turnover
BRD6897 has been studied for its impact on mitochondrial content and function. In a chemical screen, it was found to increase cellular mitochondrial content, even after rigorous correction for cell size or total protein content . Specifically:
NADPH-Dependent H2O2 Signaling Pathway in Rice
BRD6897’s analog, OsRACK1B, impairs fertility in rice through NADPH-dependent H2O2 signaling. Key findings include:
Pharmacological Applications
BRD6897 derivatives exhibit diverse biological activities:
Synthetic Routes and Drug Development
BRD6897 serves as a synthon for drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole, etonitazene, omeprazole, and more .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Mechanism of Action
Target of Action
BRD6897, also known as 5,6-Dimethyl-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoethylthio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one, primarily targets the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.
Mode of Action
BRD6897 interacts with mitochondria, inducing a significant increase in the electron density of existing mitochondria . The mechanism of action is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .
Biochemical Pathways
It is known that the compound increases uncoupled respiration in non-dividing cells . This suggests that BRD6897 may influence the oxidative phosphorylation pathway, which is central to cellular respiration and energy production.
Result of Action
BRD6897 increases the cellular content of mitochondria, as evidenced by fluorescence microscopy, mitochondrial protein content, and respiration . This increase is observed even after rigorous correction for cell size, cell volume, or total protein content . The compound increases uncoupled respiration 1.6-fold in two different, non-dividing cell types .
properties
IUPAC Name |
5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRXKOVRCXYFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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